molecular formula C23H40O2 B10769591 Docosatrienoic acid methyl ester

Docosatrienoic acid methyl ester

Cat. No.: B10769591
M. Wt: 348.6 g/mol
InChI Key: XRLCEUMZRRZTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Docosatrienoic Acid methyl ester is an esterified form of docosatrienoic acid, a rare omega-3 fatty acid. This compound is not commonly found in normal phospholipid polyunsaturated fatty acid pools. It is more lipid-soluble than the free acid form, making it more desirable in certain formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosatrienoic Acid methyl ester can be synthesized through the esterification of docosatrienoic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Docosatrienoic Acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Docosatrienoic Acid methyl ester has several scientific research applications:

    Chemistry: It is used as a reference standard in lipid biochemistry studies.

    Biology: The compound is studied for its role in cellular signaling and membrane structure.

    Medicine: Research is ongoing to explore its potential anti-inflammatory and anti-cancer properties.

    Industry: It is used in the formulation of specialized lipid-based products.

Mechanism of Action

Docosatrienoic Acid methyl ester exerts its effects by interacting with specific molecular targets and pathways. It inhibits the binding of leukotriene B4 to its receptor on neutrophils, thereby modulating inflammatory responses. The compound’s lipid-soluble nature allows it to integrate into cell membranes, influencing membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Docosatrienoic Acid methyl ester is unique due to its specific double bond configuration and its higher lipid solubility compared to its free acid form. This makes it more effective in certain formulations and applications .

Properties

Molecular Formula

C23H40O2

Molecular Weight

348.6 g/mol

IUPAC Name

methyl docosa-2,4,6-trienoate

InChI

InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h17-22H,3-16H2,1-2H3

InChI Key

XRLCEUMZRRZTJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC=CC=CC=CC(=O)OC

Origin of Product

United States

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